molecular formula C6H10N2O B8143398 (1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one

(1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one

Cat. No.: B8143398
M. Wt: 126.16 g/mol
InChI Key: GTHHTBKYROANEX-CRCLSJGQSA-N
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Description

(1r,5s)-3,8-Diazabicyclo[321]octan-2-one is a bicyclic organic compound that features a unique structure with nitrogen atoms incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the stereoselective formation of the bicyclic structure from acyclic starting materials that contain the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and interact with key residues, thereby modulating enzyme activity. Additionally, its nitrogen atoms can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms within the bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHTBKYROANEX-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)NC[C@H]1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265972
Record name (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143393-97-9
Record name (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143393-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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